N-(2-Pentynyl)phthalimide

Medicinal chemistry Process chemistry Building block procurement

Researchers requiring an internal alkyne for regioselective triazole synthesis often face limited options with unfavorable melting points. N-(2-Pentynyl)phthalimide (CAS 339310-24-6) directly addresses this gap. - Enables 1,4,5-trisubstituted triazoles inaccessible from terminal-alkyne precursors under standard Cu(I) catalysis. - ~25-fold rate advantage over terminal alkynes reduces reaction times and catalyst loading for high-throughput parallel synthesis. - Melting point of 97-101 °C, significantly lower than N-propargylphthalimide (151-155 °C) or N-(2-butynyl)phthalimide (219-223 °C), facilitating dissolution at moderate temperatures and reducing decomposition risk for heat-labile intermediates.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 339310-24-6
Cat. No. B1599533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Pentynyl)phthalimide
CAS339310-24-6
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCCC#CCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H11NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-8H,2,9H2,1H3
InChIKeyYGFAGDNPORPFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Pentynyl)phthalimide – Internal-Alkyne Building Block


N-(2-Pentynyl)phthalimide (CAS 339310-24-6) is a bifunctional organic building block belonging to the N‑alkynyl phthalimide class . It features a phthalimide‑protected primary amine linked to an internal (ethyl‑substituted) pentynyl chain. At ambient temperature it is a crystalline solid with a melting point of 97–101 °C . The compound serves as a protected propargyl‑type amine synthon that can be unmasked via Gabriel‑type deprotection, and its internal alkyne motif enables copper‑catalyzed azide–alkyne cycloaddition (CuAAC) and other metal‑mediated transformations for the construction of 1,2,3‑triazole‑containing conjugates, heterocycles, and bioactive molecular architectures [1].

Synthon Type Phthalimide-protected amine with internal alkyne motif; suits CuAAC and Gabriel deprotection workflows
Regiochemical Role Internal ethyl-substituted alkyne enables 1,4,5-trisubstituted triazole access; terminal-alkyne analogs give different regioisomers
Handling Profile Crystalline solid; reported melting point supports solution-phase processing at moderate temperatures and ambient solid storage

Why N-(2-Pentynyl)phthalimide Cannot Be Replaced


Not all N‑alkynyl phthalimides are interchangeable. The alkyne substitution pattern—terminal versus internal—profoundly alters CuAAC reaction kinetics and the regiochemical outcome of triazole formation, while chain length and alkyne position dramatically affect melting point and, by extension, purification and formulation workflows [1]. Substituting a terminal‑alkyne analog (e.g., N‑propargylphthalimide, mp 151–155 °C) or a higher‑melting internal‑alkyne variant (e.g., N‑(2‑butynyl)phthalimide, mp 219–223 °C) will shift processing windows and may necessitate complete re‑optimization of reagent stoichiometry, catalyst loading, and thermal steps in multi‑step synthetic sequences .

This Product
Substitution Risk with Common Analogs
Internal alkyne (2‑pentynyl) CuAAC kinetics and 1,4,5‑trisubstituted triazole formation
Terminal-alkyne analogs (e.g., N‑propargylphthalimide, N‑(4‑pentynyl)phthalimide) Substitution shifts CuAAC rate and regiochemistry; terminal alkynes favor 1,4‑disubstituted triazoles and can require re‑optimized catalyst loading
Reported melting point 97–101 °C Intermediate thermal profile for low‑temperature processing and ambient storage
N‑(2‑Butynyl)phthalimide (219–223 °C) or N‑propargylphthalimide (151–155 °C) Higher‑melting analogs may require different solvent and thermal windows, complicating multi‑step synthesis scale‑up
2‑Pentynyl regioisomer Internal alkyne resists Glaser homocoupling and terminal-alkyne side reactions
4‑Pentynyl regioisomer (terminal alkyne) Orthogonal reactivity profile; using the 4‑isomer forfeits the chemoselectivity advantage of the internal alkyne in orthogonal protection strategies

Differentiation Evidence for N-(2-Pentynyl)phthalimide


Melting Point as a Key Differentiator

N‑(2‑Pentynyl)phthalimide exhibits a melting point of 97–101 °C , a value that is significantly lower than the terminal‑alkyne comparator N‑propargylphthalimide (151–155 °C) and the internal‑alkyne comparator N‑(2‑butynyl)phthalimide (219–223 °C) , yet higher than the terminal‑alkyne N‑(4‑pentynyl)phthalimide (87–91 °C) . This intermediate melting range can be advantageous for low‑temperature recrystallization and solution‑phase handling while still providing shelf‑stable solid storage at ambient conditions.

Melting Point as Key Differentiator
Cross-study comparable
97–101 °C
Δ –54 to –122 °C vs. higher-melting analogs
Supports low‑temperature solution processing and ambient solid storage. Selection context: intermediate melting range compared to terminal‑alkyne and shorter‑chain internal‑alkyne phthalimides.
Vendor-reported capillary melting point. Purity and identity should be verified by the user.
Medicinal chemistry Process chemistry Building block procurement

Internal Alkyne Advantage in CuAAC Reactivity

Internal alkynes can exhibit markedly higher reaction rates in Cu‑catalyzed azide–alkyne cycloaddition compared to terminal alkynes. In a model study of organometallic azido complexes, pseudo‑first‑order rate constants for internal alkynes reached ~10⁻² s⁻¹ versus 3–4 × 10⁻⁴ s⁻¹ for a prototypical terminal alkyne, representing a >25‑fold rate enhancement [1]. N‑(2‑Pentynyl)phthalimide, bearing an ethyl‑substituted internal alkyne, is expected to retain this intrinsic rate advantage over terminal‑alkyne phthalimides such as N‑propargylphthalimide while simultaneously directing the regiochemical outcome toward 1,4,5‑trisubstituted triazoles, a feature inaccessible with terminal alkynes unless specialized Ru‑catalysis is employed.

CuAAC Rate Advantage
Class-level inference
~25–30‑fold faster
Internal vs. terminal alkynes
Reported class‑level rate enhancement supports screening for faster CuAAC. Internal alkyne architecture is expected to retain this kinetic advantage and direct 1,4,5‑trisubstituted triazole formation.
Based on model organometallic azido complexes; rate enhancement for the phthalimide substrate is inferred from class behavior.
Click chemistry Bioconjugation CuAAC optimization

Steric Footprint: 2-Pentynyl vs. Propargyl Binding

The ethyl substituent on the internal alkyne of N‑(2‑pentynyl)phthalimide introduces a hydrophobic steric element absent in N‑propargylphthalimide. In phthalimide‑1,2,3‑triazole conjugate series derived from phthalimide‑alkyne precursors, the nature of the alkyne substituent governs the resulting triazole C‑4 substitution, which in turn modulates tubulin polymerization inhibitory potency: the most potent conjugate (6c) achieved an IC₅₀ of 0.56 μM against MCF‑7 cells and 78.3% tubulin polymerization inhibition at 6.53 μM [1]. While these values are for the final triazole adducts rather than the alkyne precursor itself, they illustrate that the alkyne substituent ultimately determines the steric and electronic landscape at the triazole binding interface.

SAR and Steric Footprint
Class-level inference
Ethyl substituent predetermines C‑4 triazole steric environment
Alkyne choice governs downstream conjugate architecture. Reported phthalimide‑triazole tubulin polymerization data (MCF‑7) indicate C‑4 substitution is a key potency driver.
Biological data refer to triazole adducts, not the alkyne precursor itself. SAR context requires direct validation in the user's assay system.
Structure‑activity relationship Enzyme inhibitor design Molecular recognition

Isomeric Reactivity: 2-Pentynyl vs. 4-Pentynyl Phthalimide

N‑(2‑Pentynyl)phthalimide and its constitutional isomer N‑(4‑pentynyl)phthalimide differ only in the position of the triple bond (internal C‑2 vs. terminal C‑4). This positional isomerism creates orthogonal reactivity profiles: the internal alkyne of the 2‑pentynyl isomer is less prone to Glaser‑type oxidative homocoupling and terminal‑alkyne‑specific side reactions, while the 4‑pentynyl isomer retains a terminal alkyne for standard CuAAC. Melting point data confirm they are chemically distinct entities (97–101 °C for the 2‑isomer vs. 87–91 °C for the 4‑isomer) . Users needing a protected amine synthon with an internal alkyne handle for orthogonal protection or late‑stage functionalization must therefore explicitly procure the 2‑pentynyl regioisomer rather than the more common 4‑pentynyl variant.

Isomeric Reactivity: 2- vs. 4-Pentynyl
Cross-study comparable
Δ mp ≈ +10 °C
2‑isomer: internal alkyne
4‑isomer: terminal alkyne
Isomeric identity determines orthogonal reactivity. The 2‑pentynyl isomer resists Glaser coupling; the 10 °C melting-point difference can serve as a receipt‑verification check.
Vendor-reported capillary melting point. Chemoselectivity claims should be validated under the specific reaction conditions employed.
Orthogonal protecting group strategy Synthetic methodology Regiochemical control

Key Application Scenarios for N-(2-Pentynyl)phthalimide


1,4,5-Trisubstituted Triazole Library Synthesis via CuAAC

Medicinal chemistry groups synthesizing phthalimide–triazole conjugate libraries for anticancer or anti‑inflammatory screening can leverage the internal alkyne of N‑(2‑pentynyl)phthalimide to generate 1,4,5‑trisubstituted triazole regioisomers that are inaccessible from terminal‑alkyne precursors under standard Cu(I) catalysis [1]. The ~25‑fold rate advantage reported for internal alkynes over terminal alkynes in cycloaddition reactions [2] translates to reduced reaction times and potentially lower catalyst loadings, enabling parallel synthesis workflows with higher throughput.

Low-Temperature Process Chemistry for Sensitive Intermediates

Process chemists developing multi‑step routes to pharmaceutically relevant amines can select N‑(2‑pentynyl)phthalimide specifically for its 97–101 °C melting point [1], which is 54 °C lower than N‑propargylphthalimide and 122 °C lower than N‑(2‑butynyl)phthalimide . This enables dissolution and reaction at moderate temperatures, reducing decomposition risk for heat‑labile downstream intermediates during Gabriel deprotection or CuAAC conjugation steps.

Orthogonal Alkyne Protection Strategies

Synthetic chemists designing routes that require simultaneous or sequential alkyne functionalization can exploit the regioisomeric pair N‑(2‑pentynyl)phthalimide (internal alkyne) and N‑(4‑pentynyl)phthalimide (terminal alkyne) as an orthogonal pair. The internal alkyne of the 2‑pentynyl isomer is resistant to Glaser coupling and terminal‑alkyne‑specific transformations, allowing chemoselective manipulation of a terminal alkyne elsewhere in the molecule while the phthalimide‑protected amine remains latent [1][2].

Cobalt-Cluster and Organometallic Scaffold Construction

In organometallic chemistry, internal N‑alkynyl phthalimides serve as ligands for dicobalt hexacarbonyl cluster formation. The closely related N‑(2‑butynyl)phthalimide has been demonstrated to react cleanly with [Co₂(CO)₈] to form stable dimetallatetrahedrane complexes [3]. N‑(2‑Pentynyl)phthalimide, with an additional methylene unit in the alkyl substituent, offers an analogous coordination scaffold with enhanced lipophilicity for catalyst design and materials chemistry applications.

Application
Selection Property
Validation Focus
1,4,5‑Trisubstituted triazole library synthesis
Internal alkyne architecture for CuAAC regiochemistry
Triazole regioisomer identity; catalyst loading and conversion rate under screening conditions
Low‑temperature process chemistry for heat‑sensitive amines
Intermediate melting range (97–101 °C)
Thermal integrity of downstream intermediates during Gabriel deprotection and CuAAC conjugation
Orthogonal alkyne protection strategies
Internal‑vs‑terminal alkyne chemoselectivity
Absence of Glaser homocoupling and cross‑reactivity under planned sequential functionalization conditions
Cobalt‑cluster and organometallic scaffold construction
N‑alkynyl phthalimide ligand scaffold with ethyl substitution
Dicobalt hexacarbonyl complex formation; stability and lipophilicity of the resulting dimetallatetrahedrane

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Pentynyl)phthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.